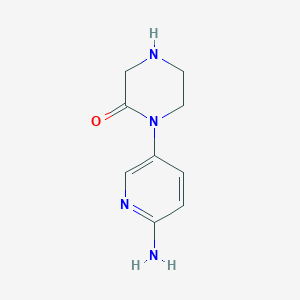

1-(6-Aminopyridin-3-yl)piperazin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-aminopyridin-3-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-8-2-1-7(5-12-8)13-4-3-11-6-9(13)14/h1-2,5,11H,3-4,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLAWIWODFOUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 6 Aminopyridin 3 Yl Piperazin 2 One and Its Key Analogues

Conventional Synthetic Approaches

Conventional methods remain fundamental in the synthesis of N-arylpiperazines, offering robust and scalable routes. Nucleophilic aromatic substitution (SNAr) is a primary example, often employed in a multi-step sequence to achieve the desired product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone for forming the C-N bond between a piperazine (B1678402) moiety and an electron-deficient pyridine (B92270) ring. libretexts.org The reaction typically requires the pyridine ring to be "activated" by an electron-withdrawing group, such as a nitro group, positioned ortho or para to a suitable leaving group (e.g., a halogen). libretexts.org

The formation of the piperazine-pyridine linkage via SNAr is a widely documented and efficient process. In a typical reaction, a piperazine derivative acts as the nucleophile, displacing a halide on a pyridine ring that is activated by a nitro group. For instance, the synthesis of the key analogue tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate often commences with an SNAr reaction between piperazine and a 2-nitro-5-halopyridine. nih.gov Similarly, 1-(6-nitropyridin-3-yl)piperazine (B1631402) can be synthesized by reacting 5-bromo-2-nitropyridine (B47719) with piperazine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com The reaction proceeds as the nucleophilic nitrogen of the piperazine attacks the carbon bearing the halogen, facilitated by the electron-withdrawing effect of the para-nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate. libretexts.org

This strategy is effective for creating the core structure, which can then be further modified. The choice of solvent and base is critical for reaction efficiency, with polar aprotic solvents like DMSO being common. chemicalbook.com

Table 1: Examples of SNAr for Piperazine-Pyridine Linkage Formation

| Pyridine Substrate | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| 5-Bromo-2-nitropyridine | Piperazine | DMSO | 80°C, 5 h | 1-(6-Nitropyridin-3-yl)piperazine | 94.8% | chemicalbook.com |

| 2-Nitro-5-halopyridine | Piperazine | Not specified | Not specified | N-(6-nitropyridin-3-yl)piperazine | Not specified | nih.gov |

Following the successful formation of the C-N bond via SNAr, the activating nitro group is subsequently converted to the desired amino functionality. This reduction is a standard transformation in organic synthesis. Catalytic hydrogenation is the most common method, employing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This process efficiently and cleanly reduces the nitro group to a primary amine without affecting the aromatic pyridine ring or the piperazine structure.

Alternative reducing agents can also be used, such as iron (Fe) or zinc (Zn) powder in the presence of an acid like hydrochloric acid (HCl). google.com This classical reduction method, known as the Béchamp reduction when using iron, provides another robust option for this conversion. The successful reduction of the nitro intermediate yields the target 6-aminopyridin-3-yl scaffold. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-N bond formation, offering milder conditions and broader substrate scope compared to traditional methods. wikipedia.org

The Buchwald-Hartwig amination has become a dominant tool for the synthesis of N-arylpiperazines. wikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine, in this case, a piperazine or piperazinone derivative. researchgate.net The power of this method lies in its high functional group tolerance and its applicability to a wide range of aryl and heteroaryl halides, including electron-rich, electron-poor, and sterically hindered substrates. acs.org

The synthesis of N-arylpiperazines via Buchwald-Hartwig amination typically employs a palladium precatalyst in conjunction with a specialized phosphine (B1218219) ligand. researchgate.netrsc.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the amine and facilitate the catalytic cycle. google.com This methodology provides a direct route to couple piperazin-2-one (B30754) with a suitable 5-halo-2-aminopyridine or, alternatively, couple an aminopyridine with a protected halo-piperazinone.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose | Reference |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor | researchgate.netrsc.org |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes Pd, facilitates catalytic cycle | researchgate.netrsc.org |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Amine deprotonation | google.com |

| Solvent | Toluene, Dioxane, THF | Reaction medium | google.com |

| Aryl Halide | 2-Amino-5-iodopyridine | Electrophilic partner | google.com |

| Amine | Piperazine-1-carboxylate | Nucleophilic partner | google.com |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Goldberg Reaction)

Copper-catalyzed C-N cross-coupling reactions, historically known as the Ullmann condensation or Ullmann-Goldberg reaction, represent one of the earliest methods for forming aryl-amine bonds. scispace.comnih.gov While classical Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder, more efficient catalytic systems. scispace.comresearchgate.net

These reactions typically involve the coupling of an aryl halide with an amine, amide, or nitrogen-containing heterocycle in the presence of a copper catalyst and a base. nih.gov The development of various ligands, such as diamines and phenanthrolines, has been instrumental in improving the efficiency and substrate scope of these reactions, allowing them to proceed at lower temperatures. scispace.com For the synthesis of 1-(6-aminopyridin-3-yl)piperazin-2-one, an Ullmann-Goldberg reaction could be envisioned between 5-halopyridin-2-amine and piperazin-2-one. A simple and efficient methodology for the Ullmann Cu(I) catalyzed C-N cross-coupling has been demonstrated for the reaction between 4-chloropyridinium chloride and piperazine, highlighting its utility for forming piperazine-pyridine linkages. mdpi.com

Advanced and Green Synthetic Techniques

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also minimize environmental impact. For the construction of the aminopyridine-piperazine scaffold, techniques like photocatalysis and microwave-assisted synthesis have emerged as powerful tools.

Visible-light photocatalysis offers a green and efficient alternative to traditional metal-catalyzed coupling reactions. This technique has been successfully applied to the synthesis of key precursors. A notable method involves a one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a crucial intermediate. This process utilizes the reaction of 2-aminopyridine (B139424) with piperazine-1-tert-butyl formate (B1220265) in the presence of an acridine (B1665455) salt photocatalyst and an oxidant, all under light irradiation. google.com

| Component | Role in Synthesis | Advantages |

|---|---|---|

| 2-Aminopyridine | Starting Material (Pyridine Source) | Shortened synthetic route, reduced byproducts, improved safety (avoids heavy metals and H₂ gas), and enhanced environmental profile. google.com |

| Piperazine-1-tert-butyl formate | Starting Material (Piperazine Source) | |

| Acridine Salt | Photocatalyst | |

| Oxidant | Reaction Promoter |

Microwave-assisted organic synthesis has been recognized as a valuable technique for accelerating a wide range of chemical reactions. The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. mdpi.comnih.gov While specific microwave-assisted synthesis for this compound is not extensively detailed, the application of this technology to analogous heterocyclic systems is well-documented.

For instance, the synthesis of various pyridine and pyrimidine (B1678525) derivatives has been shown to be highly efficient under microwave conditions. mdpi.comnanobioletters.com One study on the one-pot, multi-component synthesis of pyrazolo[3,4-b]pyridine derivatives reported that using microwave irradiation led to significantly shorter reaction times and higher yields than conventional heating. mdpi.com This green chemistry approach is also noted for its simple, high-yield, and environmentally friendly characteristics in producing complex molecules. nih.gov These examples strongly suggest its potential applicability for the efficient conjugation of aminopyridine and piperazine moieties, offering a pathway to reduce manufacturing time and energy consumption.

| Synthesis Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | Conventional | Hours | Moderate | mdpi.com |

| Pyrazolo[3,4-b]pyridines | Microwave | Minutes | Higher | mdpi.com |

| Pyridinyl-1,3,5-triazines | Microwave | 15 min | 70% | nih.gov |

Strategic Synthetic Building Blocks and Intermediate Synthesis

The efficient construction of complex molecules like this compound relies heavily on the strategic use of versatile building blocks and intermediates. These compounds simplify the synthetic route and allow for modular assembly.

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a pivotal intermediate in the synthesis of numerous pharmaceutical agents. chemicalbook.com Its structure is strategically designed for synthetic utility. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperazine nitrogen, which enhances the compound's solubility in organic solvents and its stability during subsequent reaction steps. Meanwhile, the 6-aminopyridine moiety provides a reactive site that can be readily functionalized for further molecular elaboration.

The synthesis of this intermediate can be achieved through several routes. A common and effective method is the hydrogenation of its nitro-precursor, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, proceeding smoothly at room temperature. chemicalbook.com Alternative pathways include a two-step process starting from 2-aminopyridine, which undergoes iodination to form 2-amino-5-iodopyridine, followed by a coupling reaction to yield the final intermediate. google.com This latter method has been highlighted for its short synthetic route and potential for high yields and low cost. google.com

| Synthetic Route | Key Steps | Reagents | Key Advantages |

|---|---|---|---|

| Route 1: Reduction | Hydrogenation of a nitro-precursor | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, H₂, 10% Pd/C, Ethanol | Well-established, high-yield conversion. chemicalbook.com |

| Route 2: Coupling | 1. Iodination 2. Coupling Reaction | 1. 2-Aminopyridine, Potassium Iodate, Sulfuric Acid 2. 2-Amino-5-iodopyridine, Piperazine derivative | Short synthetic path, potentially high yields and low cost. google.com |

| Route 3: Photocatalysis | One-pot photocatalytic reaction | 2-Aminopyridine, Piperazine-1-tert-butyl formate, Acridine salt catalyst, Oxidant | Green, safe, and efficient one-step process. google.com |

Reaction Mechanism Elucidation and Synthetic Optimization Strategies

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes to maximize yield, minimize impurities, and ensure scalability. The synthesis of the aminopyridine-piperazine core often involves well-understood mechanistic pathways such as palladium-catalyzed cross-coupling reactions and catalytic hydrogenation.

Optimization strategies focus on several key areas:

Route Efficiency: Shortening the number of synthetic steps is a primary goal. For example, moving from a four-step synthesis involving bromination, oxidation, coupling, and reduction to a two-step iodination and coupling process significantly improves efficiency. google.com A one-step photocatalytic method represents an even greater advancement. google.com

Catalyst Selection: The choice of catalyst is critical. While palladium on carbon is effective for hydrogenation, research into more sustainable options is ongoing. One green chemistry approach for a precursor synthesis utilized a reusable, modified hectorite-loaded ionic liquid material as a catalyst for a condensation reaction, achieving a high yield of 94.8%. chemicalbook.com

Reaction Conditions: Optimizing conditions such as solvent, temperature, and reaction time can have a substantial impact on the outcome. The use of microwave irradiation, as discussed, is a prime example of how modifying reaction conditions can drastically improve efficiency. mdpi.comnih.gov

Green Chemistry Principles: Incorporating principles of green chemistry, such as using less hazardous reagents, reducing waste, and employing catalytic rather than stoichiometric reagents, is a key optimization strategy. The shift from metal-catalyzed reactions requiring harsh conditions to visible-light photocatalysis exemplifies this approach. google.com

Advanced Spectroscopic and Analytical Characterization for Structural Research of 1 6 Aminopyridin 3 Yl Piperazin 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For piperazine (B1678402) derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H-NMR (300MHz, d⁶-DMSO): δ 1.41 (9H, s), 3.31 (4H, dd), 3.72 (4H, dd), 6.70 (2H, s), 6.65 (1H, d), 6.78 (1H, d), 7.17 (1H, s). researchgate.net

This data corresponds to the protons of the tert-butyl group, the piperazine ring, and the aminopyridine moiety. For 1-(6-Aminopyridin-3-yl)piperazin-2-one, one would expect to see characteristic signals for the aminopyridine ring protons and the protons of the piperazin-2-one (B30754) ring. The absence of the tert-butyl signal and the presence of signals corresponding to the methylene (B1212753) protons adjacent to the carbonyl group in the piperazin-2-one ring would be key differentiating features.

Interactive Data Table: Representative ¹H-NMR Data of a Related Piperazine Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) |

| 1.41 | s | 9H | Protons of the tert-butyl group |

| 3.31 | dd | 4H | Piperazine ring protons |

| 3.72 | dd | 4H | Piperazine ring protons |

| 6.65 | d | 1H | Aminopyridine ring proton |

| 6.70 | s | 2H | Amino group protons |

| 6.78 | d | 1H | Aminopyridine ring proton |

| 7.17 | s | 1H | Aminopyridine ring proton |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula.

For the derivative tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, high-resolution mass spectrometry data has been reported, showing an [M+H]⁺ ion at m/z 279.1820, which corresponds to the molecular formula C₁₄H₂₂N₄O₂. researchgate.net

For this compound, with a molecular formula of C₉H₁₂N₄O, the expected exact mass would be different. The fragmentation pattern in the mass spectrum would also be characteristic, likely showing losses of fragments corresponding to the aminopyridine and piperazin-2-one rings.

Interactive Data Table: Representative Mass Spectrometry Data of a Related Piperazine Derivative

| Compound | Ionization Mode | Observed m/z | Interpretation |

| tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | ESI+ | 279.1820 | [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the primary amine, the C=O stretching of the amide in the piperazin-2-one ring, and C-N stretching vibrations.

While specific IR data for the target compound is not available, a study on the synthesis and characterization of piperazine-substituted dihydrofuran derivatives provides representative IR data for compounds containing a piperazine moiety. rsc.org For instance, characteristic peaks for C=O and C-N bonds are typically observed in the regions of 1630-1680 cm⁻¹ and 1000-1350 cm⁻¹, respectively. The N-H stretching of the amino group on the pyridine (B92270) ring would be expected in the range of 3300-3500 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for separating it from impurities. rdd.edu.iq Various HPLC methods can be developed for piperazine derivatives, typically employing reversed-phase columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The purity of synthesized piperazine derivatives is often assessed by HPLC, with the percentage purity calculated from the peak area of the main component relative to the total peak area. For example, the purity of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate has been reported to be greater than 98.0% as determined by HPLC. mdpi.com

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Determination

For chiral molecules, it is essential to determine the enantiomeric purity. Chiral Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of enantiomers. While this compound itself is not chiral, derivatives of this compound could be.

The separation of chiral piperazine derivatives has been achieved using various chiral stationary phases. researchgate.net Chiral separation methods are critical in pharmaceutical development, as different enantiomers of a drug can have different pharmacological activities and toxicities.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, X-ray diffraction studies have been conducted on various substituted piperazine derivatives. nih.govmdpi.com These studies reveal important information about the conformation of the piperazine ring (typically a chair conformation) and the spatial arrangement of the substituents. For example, an X-ray study of a complex piperazine derivative revealed two closely related conformations in the crystal lattice. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are then compared with the calculated values for the proposed empirical formula to confirm its accuracy.

For novel synthesized compounds, including derivatives of this compound, elemental analysis is a standard characterization technique to support the proposed structure alongside spectroscopic data. The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 6 Aminopyridin 3 Yl Piperazin 2 One Derivatives

Systematic Modification Strategies for Piperazine (B1678402) Ring Substituents

Research has shown that introducing lipophilic groups at the N-4 position of the piperazine ring can be advantageous for activity. For instance, the introduction of benzyl (B1604629) or phenylethyl groups at this position has been reported to lead to better activity compared to the unsubstituted parent compound. This suggests that these lipophilic substituents may engage in beneficial interactions within a lipophilic pocket of the target protein. researchgate.net

Furthermore, the nature of the substituent on the piperazine ring can be varied to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile. The piperazine moiety is often utilized as a basic and hydrophilic group to optimize these properties. semanticscholar.org The versatility of the piperazine scaffold allows for the introduction of a wide array of substituents, including various aryl and alkyl groups, to fine-tune the biological activity and selectivity of the resulting derivatives. mdpi.com

| Compound | Piperazine Ring Substituent (R) | Relative Biological Activity |

|---|---|---|

| Parent Compound | -H | Baseline |

| Derivative A | -Benzyl | Increased |

| Derivative B | -Phenylethyl | Increased |

| Derivative C | -Methyl | Variable |

| Derivative D | -Acetyl | Variable |

Elucidation of Pyridine (B92270) Moiety Contributions to Biological Activity

The 6-aminopyridin-3-yl moiety is a critical pharmacophoric element in this class of compounds, playing a significant role in their interaction with biological targets. The amino group at the 6-position and the nitrogen atom within the pyridine ring are key features that can participate in hydrogen bonding and other electrostatic interactions with receptor sites. researchgate.net

SAR studies on related aminopyridine derivatives have demonstrated that modifications to the pyridine core can lead to significant changes in biological activity. For example, replacement of the pyridine core with a pyrazine (B50134) ring in some antimalarial compounds resulted in a novel series with potent activity, highlighting the importance of the heterocyclic core's electronic and steric properties. researchgate.net However, in the same study, other alterations to the pyridine ring or substitution of the 2-amino group led to a loss of activity, indicating a high degree of structural sensitivity. researchgate.net

In the context of 1-(6-aminopyridin-3-yl)piperazin-2-one derivatives, the aminopyridine portion is often crucial for establishing key interactions with the target protein. For instance, in kinase inhibitors, the aminopyridine moiety can form hydrogen bonds with the hinge region of the kinase domain. semanticscholar.org The electronic nature of the pyridine ring and the position of the amino group are therefore critical determinants of the compound's biological profile.

| Pyridine Moiety Modification | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|

| Substitution on the pyridine ring | Can increase or decrease activity | Alters electronic properties and steric hindrance |

| Modification of the amino group | Often leads to decreased activity | Disrupts key hydrogen bonding interactions |

| Replacement of the pyridine ring | Can lead to a new class of active compounds | Changes the overall shape and electronic distribution of the molecule |

Impact of Linker Chemistry on Molecular Interactions

Furthermore, the chemical nature of the linker can influence the physicochemical properties of the molecule. For instance, the presence of a piperazine-containing linker can affect the protonation state of the molecule at physiological pH, which can impact its solubility and ability to cross cell membranes. jetir.org The pKa of the piperazine ring is sensitive to nearby chemical groups, and slight modifications in the linker can alter this property. jetir.org

Stereochemical Influences on Biological Activity

While specific studies on the stereochemical influences of this compound derivatives are not extensively detailed in the provided search results, the principles of stereochemistry in drug action are well-established and highly relevant. The introduction of a chiral center, for example, by substitution on the piperazine ring, can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles.

It is a common observation in medicinal chemistry that one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a drug. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the development of chiral drugs containing the this compound scaffold.

Derivation of Pharmacophore Models

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For derivatives of this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond donor feature corresponding to the amino group on the pyridine ring.

A hydrogen bond acceptor feature from the nitrogen atom in the pyridine ring.

A hydrophobic or aromatic feature representing the pyridine ring itself.

A hydrogen bond acceptor from the carbonyl group of the piperazin-2-one (B30754) ring.

A potential hydrophobic or hydrogen bond acceptor/donor feature depending on the substitution on the piperazine ring.

Such models are valuable tools for virtual screening of compound libraries to identify new potential lead structures and for guiding the design of new derivatives with improved activity. For instance, pharmacophore models have been successfully generated for other piperidine (B6355638) and piperazine derivatives to identify key features for their biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For this compound derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular biological target. The model might use descriptors such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) to represent the lipophilicity of the molecule.

Computational Chemistry and Molecular Modeling Studies of 1 6 Aminopyridin 3 Yl Piperazin 2 One and Its Interactions

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This technique is fundamental in predicting the binding affinity and mode of interaction between 1-(6-aminopyridin-3-yl)piperazin-2-one and its potential biological targets. The process involves placing the three-dimensional structure of the ligand into the binding site of a protein and evaluating the stability of the resulting complex using a scoring function.

For derivatives containing a piperazine (B1678402) core, docking studies have been instrumental in elucidating the key amino acid residues responsible for binding. nih.gov For instance, in studies of related piperazine compounds targeting sigma (σ) receptors, docking analyses have revealed crucial interactions within the receptor's binding pocket. nih.gov These simulations can identify hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex.

In the context of this compound, docking simulations would be used to screen potential protein targets and to understand its binding mechanism. The aminopyridine moiety can act as a hydrogen bond donor and acceptor, while the piperazin-2-one (B30754) ring provides a rigid scaffold that can be oriented within the binding site. The specific interactions predicted by docking can guide the rational design of analogs with improved affinity and selectivity. For example, simulations could predict that the amino group on the pyridine (B92270) ring forms a critical hydrogen bond with an aspartate or glutamate (B1630785) residue in the target's active site, while the phenyl ring engages in π-π stacking with a tyrosine or phenylalanine residue.

Table 1: Illustrative Molecular Docking Results for a Piperazine Derivative at a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | ASP145 | Hydrogen Bond (with NH2 of pyridine) |

| Glide G-Score | -9.2 | LYS88 | Hydrogen Bond (with C=O of piperazinone) |

| Key Interactions | PHE144 | π-π Stacking (with pyridine ring) | |

| VAL70, LEU132 | Hydrophobic Interactions |

Note: This table is a hypothetical representation of typical docking simulation output for a compound like this compound, based on general principles of molecular docking.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and its target protein over time. While docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of this pose and reveal the flexibility of the ligand within the binding site. nih.gov

For this compound, MD simulations would be employed to:

Assess Binding Stability: By running simulations of the docked complex, researchers can determine if the ligand remains stably bound or if it dissociates. Key interactions identified in docking can be monitored for their persistence over the simulation time.

Analyze Conformational Changes: The piperazine ring can adopt different conformations, such as chair, boat, or twist-boat. researchgate.net MD simulations can explore the conformational preferences of the piperazin-2-one ring within the constrained environment of a protein's active site. nih.gov

Calculate Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, which correlates with binding affinity.

Studies on related piperazine-containing molecules have used MD simulations to understand the role of piperazine and its derivatives in molecular interactions, highlighting its importance in accelerating absorption processes in certain solutions. This demonstrates the power of MD in revealing dynamic molecular behaviors that are critical for a compound's function.

Homology Modeling of Novel Receptor Targets

When the experimental three-dimensional structure of a biological target is not available, homology modeling can be used to construct a reliable 3D model. This method relies on the principle that proteins with similar amino acid sequences adopt similar structures. The process involves finding a known experimental structure of a homologous protein (the template) and using it to build a model of the target protein's sequence.

For this compound, if it is found to be active against a novel protein for which no crystal structure exists, homology modeling would be the first step in enabling structure-based drug design. nih.gov A high-quality homology model can serve as the receptor for subsequent molecular docking and molecular dynamics simulations, allowing for the prediction of ligand-target interactions in the absence of an experimentally determined structure. The quality and reliability of the generated model are crucial and are typically assessed using various validation tools.

Rational Drug Design Methodologies

Rational drug design involves the targeted creation of new medicines based on a thorough understanding of the biological mechanisms and structures involved. For this compound, which can serve as a starting scaffold, rational design methodologies would be used to optimize its properties. Based on the insights gained from docking and MD simulations, specific chemical modifications can be proposed to enhance binding affinity, selectivity, or pharmacokinetic profiles.

For example, if docking studies indicate a vacant hydrophobic pocket near the piperazinone ring, a rational design approach would involve adding a small alkyl or aryl group at a suitable position to fill this pocket and increase hydrophobic interactions, thereby improving potency. This structure-activity relationship (SAR) driven approach is a cornerstone of modern medicinal chemistry.

De Novo Drug Design Approaches

De novo drug design is a computational strategy for generating novel molecular structures from scratch, tailored to fit the binding site of a target protein. These methods build molecules atom-by-atom or fragment-by-fragment directly within the constraints of the receptor's active site.

If this compound is identified as a promising fragment or scaffold, de novo design algorithms could be used to elaborate on its structure. The existing scaffold could be used as a starting point, with the algorithm suggesting various chemical additions to optimize interactions with the target protein. This approach can lead to the discovery of entirely new chemical entities that retain the key binding elements of the original scaffold but possess improved drug-like properties.

Virtual Screening Techniques for Lead Identification and Optimization

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. VS can be either structure-based, relying on docking simulations, or ligand-based, which searches for molecules with similarity to a known active compound.

The this compound structure could be used as a query in ligand-based virtual screening to find other commercially available or synthetically accessible compounds with similar shapes and chemical features. Alternatively, if a primary target has been identified, structure-based virtual screening could be performed by docking millions of compounds into its active site to discover new and diverse chemotypes that could serve as starting points for lead optimization.

Table 2: Representative Workflow for a Virtual Screening Campaign

| Step | Technique | Purpose |

| 1. Library Preparation | Chemical Informatics | Filter and prepare a large database of compounds for screening. |

| 2. Ligand-Based Screening | 2D/3D Similarity Search | Identify compounds structurally similar to this compound. |

| 3. Structure-Based Screening | High-Throughput Docking | Dock the filtered library against a validated protein target. |

| 4. Hit Selection & Filtering | Scoring & ADMET Prediction | Rank docked compounds by score and filter for drug-like properties. |

| 5. Experimental Validation | In Vitro Assays | Test a small number of promising virtual hits in biological assays. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are used to study the electronic properties of molecules with high accuracy. These methods can determine parameters such as charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. For this compound, QM calculations can provide a detailed understanding of its electronic structure, which governs its reactivity and intermolecular interactions.

For example, QM can be used to:

Calculate the partial atomic charges on the aminopyridine and piperazinone rings to better understand potential electrostatic interactions with a receptor.

Determine the molecule's dipole moment and polarizability.

Predict the most likely sites for metabolic attack, aiding in the design of more metabolically stable analogs.

These calculations are often used to develop more accurate parameters for the force fields used in molecular dynamics simulations, thereby improving the reliability of the simulation results.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of available scientific literature, no specific computational chemistry or molecular modeling studies focusing on this compound and its molecular interactions could be identified. As a result, detailed research findings and data tables regarding the in silico prediction of its molecular interactions, as requested under the specified outline, cannot be provided at this time.

The absence of such studies in the public domain prevents a scientifically accurate and thorough discussion on the predicted binding affinities, types of molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and specific amino acid residues involved in potential binding events for this particular compound.

Further research and publication in the field of computational chemistry would be required to generate the specific data needed to fulfill the detailed article outline.

Chemical Derivatization, Prodrug Design, and Analog Synthesis Strategies for the 1 6 Aminopyridin 3 Yl Piperazin 2 One Scaffold

Synthetic Routes to Novel Analogs and Derivatives

The synthesis of analogs based on the 1-(6-aminopyridin-3-yl)piperazin-2-one scaffold leverages established and innovative methodologies in heterocyclic chemistry. A common strategy involves the construction of the key N-arylpiperazine linkage. nih.gov This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where an electron-deficient (hetero)aryl halide is reacted with a piperazine (B1678402) or piperazinone derivative. nih.govmdpi.com

A key intermediate for many synthetic routes is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, which can be prepared via an SNAr reaction between a suitable piperazine and a 2-nitro-5-halopyridine, followed by reduction of the nitro group. mdpi.com An alternative approach begins with 2-aminopyridine (B139424), which undergoes iodination to produce 2-amino-5-iodopyridine. This intermediate can then be coupled with a protected piperazinone derivative using palladium-catalyzed cross-coupling reactions. google.com The synthesis of the precursor 1-(6-nitropyridin-3-yl)piperazine (B1631402) has also been described, which can subsequently be reduced to the desired aminopyridine scaffold. chemicalbook.com

Further diversification can be achieved by modifying the piperazinone ring itself. For instance, various substituents can be introduced at the C3, C5, or C6 positions of the piperazinone ring prior to its coupling with the aminopyridine moiety. These synthetic strategies provide access to a wide array of analogs for structure-activity relationship (SAR) studies.

Table 1: Overview of Synthetic Strategies for this compound Analogs

| Strategy | Key Reaction | Starting Materials | Intermediates | Reference |

|---|---|---|---|---|

| SNAr followed by reduction | Nucleophilic Aromatic Substitution | 5-Halo-2-nitropyridine, Piperazinone | 1-(6-Nitropyridin-3-yl)piperazin-2-one | mdpi.com |

| Cross-Coupling | Palladium-Catalyzed C-N Coupling | 2-Amino-5-iodopyridine, Protected Piperazinone | Protected this compound | google.com |

Functionalization Strategies for Enhanced Selectivity and Potency

Amide bond formation is a cornerstone of medicinal chemistry, utilized to explore SAR and improve physicochemical properties. researchgate.net For the this compound scaffold, both the primary amino group on the pyridine (B92270) ring and the secondary amine at the N4 position of the piperazinone ring (if unsubstituted) are amenable to acylation.

Reacting the primary amino group with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) using standard coupling reagents like EDC or HATU can generate a library of N-acyl derivatives. nih.gov This modification can modulate the electronic properties of the pyridine ring and introduce new interaction points for target binding. Similarly, the N4-position of the piperazinone ring can be functionalized through amide coupling, allowing for the introduction of diverse substituents that can probe the surrounding binding pocket and influence properties such as solubility and metabolic stability. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents onto aromatic and heteroaromatic rings. rsc.org The aminopyridine core of the scaffold is particularly well-suited for such modifications. nih.gov

Palladium-catalyzed reactions are frequently employed for this purpose:

Suzuki-Miyaura Coupling: Reacting a halogenated precursor of the aminopyridine scaffold with various boronic acids or esters can introduce new aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the introduction of substituted amines at various positions on the pyridine ring. researchgate.net

Sonogashira Coupling: This method facilitates the introduction of alkyne functionalities, which can serve as handles for further chemical modification or as interaction points themselves. researchgate.net

These reactions offer a modular approach to systematically vary the substituents on the pyridine ring, enabling fine-tuning of the molecule's electronic and steric properties to enhance target selectivity and potency. rsc.orgnih.gov

Table 2: Application of Cross-Coupling Reactions for Scaffold Functionalization

| Reaction | Catalyst/Ligand System (Typical) | Substrate | Reagent | Introduced Substituent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Halogenated Pyridine | Ar-B(OH)₂ | Aryl/Heteroaryl | researchgate.net |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu | Halogenated Pyridine | R₂NH | Substituted Amine | researchgate.net |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. nih.govscispace.com These approaches are valuable for navigating intellectual property landscapes and overcoming liabilities associated with an existing chemical series. researchgate.netnih.gov

Scaffold Hopping: This involves replacing the central core of the molecule—in this case, the piperazin-2-one (B30754) or the aminopyridine ring system—with a structurally distinct scaffold that maintains the crucial three-dimensional arrangement of key pharmacophoric features. scispace.com For example, the piperazin-2-one ring could be replaced with other five- or six-membered heterocycles like pyrrolidinone, morpholinone, or imidazolidinone to explore new chemical space and alter physical properties.

Bioisosteric Replacements: This strategy focuses on substituting specific functional groups or fragments with others that have similar steric and electronic properties, leading to comparable biological activity. researchgate.netnih.gov For the this compound scaffold, the 6-aminopyridine moiety, which often acts as a hydrogen bond donor and acceptor, could be replaced with other bioisosteric heterocycles such as aminopyrimidine, aminopyrazine, or indazole. These replacements can modulate target affinity, selectivity, and metabolic stability.

Prodrug Design and Bioprecursor Synthesis

Prodrug design is a well-established strategy to overcome pharmacokinetic challenges such as poor solubility, limited permeability, rapid metabolism, or lack of site-specificity. nih.govmdpi.com A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. mdpi.comijnrd.org

For the this compound scaffold, the primary amino group on the pyridine ring is an ideal handle for prodrug synthesis. researchgate.net It can be acylated with amino acids, peptides, or other promoieties to form amide linkages. These amide-based prodrugs can be designed to be stable in the gastrointestinal tract and then be cleaved by specific enzymes (e.g., amidases, proteases) in the bloodstream or target tissues to release the active compound. ijnrd.org This approach can enhance oral bioavailability and potentially achieve targeted drug delivery. nih.govresearchgate.net

Combinatorial Chemistry and Library Synthesis for Activity Screening

Combinatorial chemistry, in conjunction with high-throughput screening (HTS), provides a powerful platform for the rapid synthesis and evaluation of large numbers of compounds, accelerating the drug discovery process. nih.govgenescells.ru The modular nature of the this compound scaffold makes it highly suitable for the construction of compound libraries.

Using solid-phase synthesis techniques, the core scaffold can be anchored to a resin, allowing for the sequential addition of diverse building blocks using the functionalization strategies described previously (e.g., amide bond formation, cross-coupling reactions). 5z.com The "split-and-pool" synthesis method can be employed to generate vast libraries where each bead contains a unique compound. nih.gov Following synthesis, the compounds can be cleaved from the resin and screened in high-throughput assays to identify initial hits. This approach allows for a systematic exploration of the chemical space around the scaffold, facilitating the rapid identification of derivatives with desired biological activities and properties. asinex.comlookchem.com

Emerging Research Directions and Future Avenues for 1 6 Aminopyridin 3 Yl Piperazin 2 One Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the design of novel analogs based on the 1-(6-aminopyridin-3-yl)piperazin-2-one scaffold. nih.govresearchgate.net These computational tools can rapidly accelerate the drug discovery process by analyzing vast datasets to predict the properties and activities of new molecules, thereby optimizing the selection of candidates for synthesis and testing. nih.gov

Predictive algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on datasets of similar aminopyridine and piperazine-containing compounds to identify key molecular features that govern biological activity. mdpi.comnih.gov Deep learning models, including graph neural networks, can learn complex relationships between a compound's structure and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADME/T). nih.govmdpi.com This allows for the in silico screening of virtual libraries of this compound derivatives to filter out compounds with predicted poor properties early in the discovery pipeline. nih.gov

| AI/ML Model Type | Application in this compound Analog Design | Potential Outcome |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity (e.g., enzyme inhibition) of new derivatives based on their structural descriptors. | Prioritization of potent compounds for synthesis. |

| Machine Learning for ADME/T Prediction | Forecasting properties like solubility, bioavailability, and potential toxicity of virtual compounds. nih.gov | Reduction of late-stage failures by eliminating compounds with poor pharmacokinetic profiles. |

| Generative Adversarial Networks (GANs) | Designing novel molecules from scratch that incorporate the core scaffold but possess optimized properties. mdpi.com | Expansion of chemical space and discovery of non-obvious drug candidates. |

| Graph Neural Networks (GNNs) | Learning from the molecular graph to predict drug-target interactions and molecular properties. nih.gov | Improved accuracy in virtual screening and lead optimization. |

Novel Synthetic Methodologies for Sustainable and Scalable Production

Future research will increasingly focus on developing green and efficient synthetic routes for this compound and its derivatives, addressing the need for sustainable and scalable production. researchgate.net Traditional multi-step syntheses can be resource-intensive; therefore, modern methodologies aim to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net

Green chemistry approaches are becoming central to the synthesis of piperazine-containing compounds. researchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave-assisted or ultrasound-mediated synthesis. researchgate.net Photoredox catalysis, which uses visible light to drive chemical reactions, offers a mild and sustainable alternative to classical methods for C-H functionalization on the piperazine (B1678402) ring, allowing for the introduction of diverse substituents under green conditions. mdpi.com

For scalability, continuous flow synthesis presents a significant advantage over traditional batch processing. Flow chemistry allows for precise control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and consistent product quality. nih.gov This methodology is particularly well-suited for multi-step syntheses, enabling the telescoping of reactions and minimizing the need for isolation and purification of intermediates. nih.gov The transition of synthetic methods from batch to continuous flow is a key step toward the scalable and cost-effective production of this compound. mdpi.comorganic-chemistry.org

| Methodology | Principle | Advantage for Synthesizing this compound |

|---|---|---|

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions. nih.gov | Enhanced safety, scalability, higher yields, and process automation. |

| Photoredox Catalysis | Uses light to generate reactive radical intermediates for bond formation, often under mild conditions. mdpi.com | Sustainable and green approach for functionalizing the core structure. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions, accelerating reaction rates. researchgate.net | Reduced reaction times and potentially improved yields. |

| Use of Green Solvents/Catalysts | Employs environmentally friendly solvents (e.g., water, ethanol) and recyclable catalysts to minimize environmental impact. researchgate.net | Reduced chemical waste and improved sustainability of the overall process. |

Multi-Targeted Ligand Design Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has spurred the development of Multi-Target-Directed Ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously. nih.govmdpi.com The this compound scaffold is an excellent starting point for designing such MTDLs due to its structural versatility, which allows for the incorporation of different pharmacophores. researchgate.netnih.gov

The design strategy often involves a hybridization approach, where the core scaffold is linked to another pharmacophore known to interact with a second, distinct biological target. nih.govnih.gov For instance, the aminopyridine-piperazinone core, potentially targeting a specific kinase, could be hybridized with a fragment known to inhibit another enzyme or receptor implicated in the same disease pathology. nih.govresearchgate.net This polypharmacological approach can lead to enhanced therapeutic efficacy or a synergistic effect that is not achievable with single-target agents. nih.gov The piperazine moiety is particularly useful in this context, as it often serves as a versatile linker to connect different pharmacophoric elements. nih.govnih.gov

| Design Strategy | Description | Application to this compound |

|---|---|---|

| Pharmacophore Hybridization | Combining two or more distinct pharmacophoric units into a single molecule. nih.govnih.gov | Fusing the aminopyridine-piperazinone scaffold with another active fragment to create a dual-action ligand. |

| Fragment-Based Linking | Using the piperazine moiety as a linker to connect the aminopyridine head to another fragment that binds a secondary target. researchgate.net | Systematic exploration of different linkers and fragments to optimize activity at both targets. |

| Privileged Scaffold Combination | Merging the aminopyridine-piperazinone structure with another privileged scaffold known for broad biological activity. mdpi.com | Creating novel MTDLs with potentially synergistic effects and improved drug-like properties. |

Advanced Analytical Techniques for Real-time Monitoring of Chemical Reactions

To ensure the quality and efficiency of novel synthetic methodologies, advanced analytical techniques are crucial. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and process parameters. globalresearchonline.netlongdom.orgresearchgate.net

Implementing PAT for the synthesis of this compound involves integrating in-line or online analytical tools directly into the reaction setup. mt.com Spectroscopic techniques such as Near-Infrared (NIR), Raman, and in-situ Fourier-Transform Infrared (FTIR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling. globalresearchonline.netlongdom.org This provides immediate feedback on reaction kinetics, conversion rates, and the formation of impurities, allowing for dynamic control and optimization of the process. nih.gov For complex reaction mixtures, techniques like real-time Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry can provide detailed structural information, ensuring the desired product is being formed with high selectivity. nih.gov These data-rich methods are essential for robust process development and are a cornerstone of modern, quality-by-design (QbD) pharmaceutical manufacturing. longdom.orgmt.com

| PAT Tool | Information Provided | Benefit for Synthesis of this compound |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time tracking of functional group changes, providing data on reaction initiation, progression, and endpoint. globalresearchonline.net | Precise control over reaction time and prevention of side-product formation. |

| Near-Infrared (NIR) Spectroscopy | Quantitative analysis of reactants and products in the reaction mixture. longdom.org | Continuous monitoring of reaction conversion and yield. |

| Real-time NMR Spectroscopy | Detailed structural information on all species in the reaction, including intermediates and impurities. nih.gov | Deep mechanistic understanding and identification of unexpected reaction pathways. |

| Automated Sampling Systems with HPLC | At-line, quantitative analysis of reaction composition with high specificity and sensitivity. longdom.orgstepscience.com | Accurate determination of product purity and impurity profiles during the reaction. |

Applications in Chemical Biology Probes Development

Beyond direct therapeutic applications, the this compound scaffold holds promise for the development of chemical probes. nih.gov High-quality chemical probes are indispensable tools for dissecting complex biological pathways and validating new drug targets. The aminopyridine and imidazopyridine structures are known scaffolds for fluorescent probes, suggesting that derivatives of this compound could be similarly functionalized. mdpi.comresearchgate.netnih.gov

To serve as a probe, the parent molecule would be chemically modified to incorporate specific functionalities. For example, a fluorescent dye (fluorophore) could be attached to a non-critical position on the scaffold, creating a probe to visualize its interaction with cellular targets via fluorescence microscopy. rsc.orgnih.gov Alternatively, a "clickable" handle, such as an alkyne or azide (B81097) group, could be introduced. mdpi.com This would allow for bioorthogonal ligation to reporter tags for applications in target identification and proteomics. The development of such probes derived from the this compound structure could significantly aid in elucidating its mechanism of action and identifying its full range of biological targets within a cell. mdpi.com

| Probe Type | Required Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., coumarin, NBD). rsc.orgnih.gov | Imaging the subcellular localization of the compound and its target engagement in living cells. |

| Biotinylated Probe | Incorporation of a biotin (B1667282) tag, often via a linker. | Affinity purification of protein targets from cell lysates for identification by mass spectrometry. |

| Photo-affinity Probe | Introduction of a photo-reactive group (e.g., diazirine). | Covalently cross-linking the probe to its direct binding partners upon UV irradiation for target identification. |

| "Clickable" Probe | Addition of a bioorthogonal handle like an alkyne or azide group. mdpi.com | Activity-based protein profiling and visualization of target engagement via click chemistry. |

Q & A

Basic Research Question

- NMR : and NMR to confirm regiochemistry of the piperazin-2-one ring and pyridine substitution (e.g., δ 7.2–8.1 ppm for pyridine protons ).

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 220.23 for CHNO ).

- HPLC : Use C18 columns with mobile phases (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% required for biological assays ).

How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacological properties?

Advanced Research Question

Key SAR insights:

- The 6-aminopyridin-3-yl group enhances binding to kinase domains (e.g., mTOR inhibitors like Torin-2 use similar scaffolds for ATP-competitive inhibition ).

- Substitution at the piperazin-2-one nitrogen modulates solubility; trifluoroacetylated analogs show increased logP (e.g., from −1.2 to 1.8 ).

- Methodology : Use molecular docking (AutoDock Vina) to predict interactions with targets like mTOR or PI3K. Validate with in vitro kinase assays .

What protocols ensure safe handling and disposal of this compound in laboratory settings?

Basic Research Question

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or dermal exposure. Electrostatic charge buildup must be mitigated during transfer .

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis .

- Disposal : Classify as "laboratory waste" and incinerate via licensed facilities. Do not release into water systems due to unknown ecotoxicity .

How can researchers resolve discrepancies in biological activity data across different assay platforms?

Advanced Research Question

For inconsistent IC values (e.g., mTOR inhibition vs. kinase panel screens):

- Standardize assays : Use identical cell lines (e.g., HEK293T for mTOR) and control compounds (e.g., Torin-1 ).

- Validate target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding .

- Statistical analysis : Apply Bland-Altman plots to assess inter-assay variability .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Basic Research Question

- logP and solubility : Use SwissADME or ACD/Labs. For example, predicted logP = 0.9 ± 0.3 aligns with moderate aqueous solubility (0.5–1.0 mg/mL ).

- pKa : The pyridine nitrogen (pKa ~4.5) and piperazinone amine (pKa ~9.2) influence ionization states in physiological conditions .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.